K-252d
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H23N3O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one |
InChI |
InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26?/m0/s1 |
InChI Key |
FYQXRIMLEOPQQP-KBUURLSPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
K-252d Mechanism of Action on Trk Receptors: A Technical Guide
Abstract: The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are high-affinity receptors for neurotrophins that play a critical role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling is implicated in various neurological disorders and cancers, making these receptors a key target for therapeutic intervention. K-252d, and its more extensively studied analogue K-252a, are members of the K-252 family of alkaloids isolated from Nocardiopsis sp. soil fungi. They are potent, cell-permeable inhibitors of the Trk receptor tyrosine kinases. This technical guide provides an in-depth overview of the mechanism of action of K-252 compounds on Trk receptors, details its effects on downstream signaling cascades, presents quantitative inhibition data, and outlines key experimental protocols for its study.
Core Mechanism of Action: ATP-Competitive Inhibition
The fundamental mechanism by which K-252 compounds inhibit Trk receptor function is through direct, competitive inhibition at the ATP-binding site within the intracellular kinase domain of the receptor.[1][2] Upon binding of a cognate neurotrophin (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB), Trk receptors dimerize, which stimulates their intrinsic tyrosine kinase activity. This results in trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain, creating docking sites for downstream signaling proteins.
K-252a, a staurosporine (B1682477) analog, possesses a rigid indolocarbazole structure that allows it to fit into the ATP-binding pocket of the Trk kinase.[1][2] By occupying this site, it physically prevents ATP from binding, thereby blocking the transfer of the gamma-phosphate group required for receptor autophosphorylation.[1] This cessation of phosphorylation is the critical inhibitory step that prevents the activation of all subsequent downstream signaling pathways, effectively neutralizing the biological effects of neurotrophin stimulation.[3][4] This mode of action defines K-252a as an ATP-competitive inhibitor.[1]
Quantitative Analysis of Trk Inhibition
K-252a is a highly potent inhibitor of all three members of the Trk receptor family. Its efficacy is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50). The compound exhibits remarkable selectivity for Trk kinases when compared to other receptor tyrosine kinases, such as the epidermal growth factor (EGF) receptor and platelet-derived growth factor (PDGF) receptor, against which it shows no significant inhibitory activity even at micromolar concentrations.[5][6]
| Inhibitor | Target Kinase | IC50 Value (nM) | Notes |
| K-252a | TrkA (gp140trk) | ~3 | Potent inhibition of NGF receptor kinase activity.[2][5][7] |
| K-252a | TrkB (gp145trkB) | Inhibition confirmed | Potency is comparable to TrkA.[5][6] |
| K-252a | TrkC (gp145trkC) | Inhibition confirmed | Potency is comparable to TrkA.[5][6] |
| K-252a | Protein Kinase C (PKC) | 470 | Also inhibits various serine/threonine kinases.[2][7] |
| K-252a | Protein Kinase A (PKA) | 140 | Also inhibits various serine/threonine kinases.[2][7] |
Inhibition of Downstream Signaling Pathways
By preventing Trk receptor autophosphorylation, K-252 compounds effectively shut down the primary signal transduction cascades that mediate the effects of neurotrophins. The three canonical pathways affected are:
-
Ras/MAPK (ERK) Pathway: Primarily involved in cell differentiation, proliferation, and neurite outgrowth.
-
PI3K/Akt Pathway: A critical cascade for promoting cell survival and growth by inhibiting apoptosis.
-
PLC-γ (Phospholipase C-gamma) Pathway: Leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC).
The diagram below provides a high-level overview of these pathways and illustrates the central point of inhibition by this compound.
Caption: this compound blocks Trk receptor autophosphorylation by competing with ATP.
Ras/MAPK Pathway
Activation of Trk receptors leads to the recruitment of adaptor proteins like Shc, which in turn recruit the Grb2-SOS complex. This activates Ras, initiating a kinase cascade through Raf, MEK, and finally ERK (MAPK). Activated ERK translocates to the nucleus to regulate gene transcription. This compound's inhibition of Trk phosphorylation prevents Ras activation, thereby silencing this entire pathway.
Caption: this compound prevents the activation of the Ras-Raf-MEK-ERK cascade.
PI3K/Akt Pathway
Phosphorylated Trk receptors also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt (Protein Kinase B). Akt then phosphorylates numerous substrates to inhibit apoptosis and promote cell survival. This compound-mediated inhibition of Trk prevents the activation of PI3K, thus promoting apoptosis in Trk-dependent cells.
Caption: this compound blocks the pro-survival PI3K/Akt signaling pathway.
PLC-γ Pathway
The third major pathway involves the recruitment and tyrosine phosphorylation of Phospholipase C-gamma (PLC-γ) by activated Trk receptors. Phosphorylated PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).
Caption: this compound prevents PLC-γ-mediated second messenger production.
Key Experimental Methodologies
The following protocols are standard methodologies used to characterize the inhibitory action of compounds like this compound on Trk signaling.
In Vitro Trk Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP.
-
Suitable kinase substrate (e.g., Poly (Glu, Tyr) 4:1).
-
This compound (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted this compound (or DMSO for vehicle control).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for the specific Trk kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process to first deplete unused ATP and then convert the generated ADP back to ATP, which fuels a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
Cell-Based Trk Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of this compound on Trk autophosphorylation and downstream signaling in a cellular context.
Materials:
-
Cells expressing Trk receptors (e.g., PC12, SH-SY5Y).
-
Cell culture medium, serum, and plates.
-
This compound (dissolved in DMSO).
-
Neurotrophin ligand (e.g., NGF, BDNF).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-TrkA (Tyr674/675), anti-total-TrkA, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Culture: Seed cells in culture plates and allow them to adhere overnight.
-
Serum Starvation: Starve the cells in serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin ligand for 10-15 minutes to induce Trk phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Clarify lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated protein compared to total protein.
Caption: A typical experimental workflow for analyzing protein phosphorylation.
Conclusion
This compound and its analogues are powerful tools for studying neurotrophin signaling. Their mechanism of action as potent, selective, ATP-competitive inhibitors of Trk receptor tyrosine kinases is well-established. By blocking the initial autophosphorylation event, this compound effectively abrogates downstream signaling through the Ras/MAPK, PI3K/Akt, and PLC-γ pathways. This comprehensive inhibitory profile makes it a valuable compound for researchers in neurobiology and oncology, and a foundational molecule in the development of more advanced Trk-targeted therapeutics.
References
- 1. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K252a | Cell Signaling Technology [cellsignal.com]
- 3. Signal Transduction Pathways through TRK‐A and TRK‐B Receptors in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways through TRK-A and TRK-B receptors in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
K-252d: A Technical Guide to its Role as a Neurotrophin Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-252d, a member of the K-252 family of alkaloids isolated from Nocardiopsis bacteria, is a potent inhibitor of various protein kinases.[1][2] This technical guide provides a comprehensive overview of this compound, with a specific focus on its well-characterized role as an antagonist of neurotrophin signaling pathways. It delves into its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its broader biological activities. This document is intended to serve as a detailed resource for researchers utilizing this compound as a tool to investigate neurotrophin function and for professionals exploring its potential in drug development.
Chemical and Physical Properties
This compound belongs to the indolocarbazole class of alkaloids, sharing a structural similarity with staurosporine (B1682477).[3] Its chemical structure is fundamental to its kinase inhibitory activity.
| Property | Value | Reference |
| Chemical Formula | C27H21N3O5 | [4] |
| Molecular Weight | 467.47 g/mol | [4] |
| CAS Number | 97161-97-2 | [4][5] |
| Appearance | Colorless Solid | [6] |
| Solubility | Soluble in DMSO, ethanol | [6] |
| Class | Indolocarbazole Alkaloid | [3] |
Mechanism of Action: Inhibition of Neurotrophin Signaling
Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), are crucial for the development, survival, and function of neurons.[7][8] They exert their effects by binding to and activating the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[7][9]
This compound functions as a potent inhibitor of this signaling cascade. The binding of a neurotrophin to its corresponding Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[7] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which ultimately regulate neuronal survival, differentiation, and plasticity.[9][10]
This compound exerts its inhibitory effect by directly targeting the tyrosine kinase activity of the Trk receptors.[1][11] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of the Trk receptor.[1][12] This prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby blocking the initial autophosphorylation step and halting all subsequent downstream signaling events.[12][13]
References
- 1. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K252a - Wikipedia [en.wikipedia.org]
- 3. K252a | C27H21N3O5 | CID 3035817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. K-252A CAS#: 97161-97-2 [amp.chemicalbook.com]
- 5. K-252A | 97161-97-2 [chemicalbook.com]
- 6. Potassium sulfide - Wikipedia [en.wikipedia.org]
- 7. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotrophin signaling through tropomyosin receptor kinases contributes to the survival and proliferation of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. K-252a and staurosporine selectively block autophosphorylation of neurotrophin receptors and neurotrophin-mediated responses - PMC [pmc.ncbi.nlm.nih.gov]
K-252d: A Comprehensive Technical Guide to its Source, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-252d, also known as K-252a, is a naturally occurring alkaloid with significant potential in biomedical research and drug development.[1][2] Isolated from the fermentation broth of various Nocardiopsis species, this indolocarbazole compound has garnered attention as a potent, albeit non-selective, inhibitor of a wide range of protein kinases.[1][2] Its ability to readily permeate cell membranes has made it a valuable tool for studying cellular signaling pathways. This document provides a detailed overview of the source, chemical properties, and biological activity of this compound, with a focus on its inhibitory effects on key protein kinases. Detailed experimental protocols for its isolation and for assays to determine its kinase inhibition are also presented, along with a visualization of its impact on the TrkA signaling pathway.
Source and Isolation
This compound is a microbial metabolite produced by actinomycete bacteria of the genus Nocardiopsis.[1][2] It has also been isolated from Actinomadura and Streptomyces longisporoflavus. The following protocol outlines a general method for the isolation and purification of this compound from a Nocardiopsis sp. culture.
Experimental Protocol: Isolation of this compound from Nocardiopsis sp.
1. Fermentation:
-
A culture of Nocardiopsis sp. is grown in a suitable fermentation medium (e.g., yeast extract-malt extract broth) under aerobic conditions at 28°C for 3-5 days.
2. Extraction:
-
The culture broth is separated from the mycelia by centrifugation or filtration.
-
The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform.
-
The organic phase, containing this compound, is collected. This process is typically repeated multiple times to ensure complete extraction.
3. Concentration:
-
The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4. Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or methanol (B129727).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to yield pure this compound.
5. Characterization:
-
The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and by comparing its properties with published data.
Chemical Properties
This compound is a complex heterocyclic molecule with a rigid, planar indolocarbazole core. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Systematic Name | (9S,10R,12R)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-methyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][3][4]benzodiazocine-10-carboxylic acid methyl ester |
| Chemical Formula | C₂₇H₂₁N₃O₅ |
| Molecular Weight | 467.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 262-263°C |
| Solubility | Soluble in DMSO (50 mg/ml), methanol (2 mg/ml), and dichloromethane (B109758) (5 mg/ml). Insoluble in water.[5] |
| Storage | Store at -20°C. Stock solutions are stable for up to 6 months at -20°C. |
Biological Activity and Mechanism of Action
This compound exhibits its biological effects primarily through the competitive inhibition of the ATP-binding site of various protein kinases. This broad-spectrum inhibitory activity affects numerous signaling pathways within the cell.
Kinase Inhibition Profile
The inhibitory potency of this compound against a range of important protein kinases is presented in the following table, with IC₅₀ values indicating the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Target Kinase | IC₅₀ (nM) |
| Protein Kinase C (PKC) | 32.9 - 470 |
| Protein Kinase A (PKA) | 140 |
| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | 270 |
| Tropomyosin receptor kinase A (TrkA) | 3 |
| Myosin Light Chain Kinase (MLCK) | 20 (Ki) |
| Phosphorylase Kinase | 1.7 |
Note: IC₅₀ and Ki values can vary depending on the specific assay conditions.
Inhibition of TrkA Signaling Pathway
One of the most potent targets of this compound is the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[6] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for neuronal survival and differentiation. This compound effectively blocks these processes by inhibiting the kinase activity of TrkA.
Experimental Protocols: Kinase Inhibition Assays
The following are generalized protocols for determining the inhibitory activity of this compound against its key kinase targets. These protocols are based on common methodologies and may require optimization for specific experimental conditions.
Protein Kinase C (PKC) Assay
This assay measures the phosphorylation of a specific substrate by PKC.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PKC substrate, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
TrkA Kinase Assay
This assay determines the inhibition of TrkA autophosphorylation.
Materials:
-
Recombinant TrkA kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT)
-
ATP
-
This compound stock solution (in DMSO)
-
Anti-phosphotyrosine antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
ELISA plates
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Substrate for the detection label (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Coat ELISA plate wells with a TrkA substrate (e.g., poly(Glu, Tyr) 4:1).
-
Add TrkA kinase to the wells in the presence of varying concentrations of this compound (or DMSO for control) in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 30-60 minutes.
-
Wash the wells to remove unbound reagents.
-
Add anti-phosphotyrosine antibody and incubate to detect phosphorylated substrate.
-
Wash and add the labeled secondary antibody.
-
Wash and add the detection substrate.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating cellular signaling pathways due to its potent, cell-permeable, and broad-spectrum kinase inhibitory activity. Its well-characterized chemical properties and biological effects, particularly on the TrkA signaling pathway, make it a cornerstone compound in neurobiology and cancer research. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this fascinating natural product. Further research into the development of more selective this compound analogs may lead to the discovery of novel therapeutic agents for a variety of diseases.
References
Initial Studies on K-252 Compounds in PC12 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The PC12 cell line, derived from a rat pheochromocytoma, serves as a critical in vitro model for studying neuronal differentiation and neurosecretion. Upon stimulation with Nerve Growth Factor (NGF), these cells cease proliferation and extend neurites, mimicking the behavior of sympathetic neurons. The K-252 family of alkaloids, isolated from the soil fungus Nocardiopsis sp., are potent protein kinase inhibitors that have been instrumental in dissecting the signaling pathways governing this process. While specific initial studies on K-252d are not extensively detailed in publicly available literature, the closely related compound K-252a has been thoroughly investigated and serves as a paradigm for understanding the mechanism of action of this class of inhibitors. This technical guide summarizes the foundational knowledge derived from studies of K-252a and its effects on PC12 cell differentiation, providing quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation
The following tables summarize the key quantitative findings from seminal studies on the effects of K-252a on PC12 cell differentiation. This data is crucial for understanding the potency and specificity of this class of compounds.
Table 1: Inhibitory Activity of K-252a on Kinase Activity and Neurite Outgrowth
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for Trk Proto-Oncogene Tyrosine Kinase Activity | ~3 nM | In vitro | [1] |
| IC₅₀ for NGF-stimulated Protein Kinase Activation | 10 - 30 nM | PC12 Cells | [2] |
| Concentration for Prevention of NGF-induced Neurite Generation | 200 nM | PC12 Cells | [3] |
Table 2: Specificity of K-252a Inhibition
| Kinase/Growth Factor | Effect of K-252a | Reference |
| Epidermal Growth Factor (EGF) Receptor Tyrosine Kinase | No effect at micromolar concentrations | [1] |
| Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase | No effect at micromolar concentrations | [1] |
| v-src and v-fms Oncogene Products | No effect at micromolar concentrations | [1] |
| Fibroblast Growth Factor (FGF)-induced Neurite Outgrowth | No inhibition | [3] |
| Dibutyryl cAMP-induced Neurite Outgrowth | No inhibition | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon initial findings. The following protocols are based on established procedures for studying PC12 cell differentiation and the effects of K-252 compounds.
PC12 Cell Culture and Maintenance
This protocol outlines the standard procedures for culturing the PC12 cell line.
-
Culture Medium Preparation: Prepare DMEM-Hi medium supplemented with 15% Fetal Bovine Serum (FBS).
-
Plating: Coat culture plates with rat tail collagen (diluted 1:5 in sterile PBS) and allow to dry overnight in a sterile hood.
-
Cell Seeding: Seed PC12 cells at a density that allows for 50-70% confluency at the time of differentiation induction.
-
Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Media Changes: Change the culture medium every 2-3 days, replacing 75% of the old medium with fresh, pre-warmed medium.
-
Passaging: Split cells 1:5 when they reach confluency. Cells can be dislodged by gentle pipetting with the existing medium, as they do not require trypsinization for routine passaging.
NGF-Induced Differentiation of PC12 Cells
This protocol describes the induction of a neuronal phenotype in PC12 cells using Nerve Growth Factor.
-
Cell Preparation: Plate PC12 cells on collagen-coated plates and allow them to reach 50-70% confluency.
-
Differentiation Medium: Prepare DMEM-Hi with 15% FBS supplemented with 50 ng/ml NGF.
-
Induction: Replace the growth medium with the differentiation medium.
-
Maintenance: Change the differentiation medium every 2-3 days.
-
Observation: Neurite outgrowth is typically observed within 24-48 hours and differentiation is considered complete after 5-7 days.
Treatment with K-252 Compounds
This protocol details the application of K-252a (as a proxy for this compound) to inhibit NGF-induced differentiation.
-
Stock Solution Preparation: Prepare a stock solution of K-252a in a suitable solvent such as DMSO.
-
Working Solution Preparation: Dilute the stock solution in the differentiation medium to the desired final concentrations (e.g., ranging from 1 nM to 1 µM).
-
Treatment: Add the K-252a-containing medium to the PC12 cells concurrently with or prior to the addition of NGF.
-
Control Groups: Include appropriate controls: untreated cells, cells treated with NGF alone, and cells treated with the vehicle (DMSO) alone.
-
Assay: After the desired incubation period (e.g., 48-72 hours), assess neurite outgrowth, protein phosphorylation, or other relevant endpoints.
Quantification of Neurite Outgrowth
This protocol provides a method for quantifying the extent of PC12 cell differentiation.
-
Image Acquisition: Capture images of the cells using a phase-contrast microscope.
-
Neurite Definition: A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Quantification: Manually or using image analysis software, count the percentage of cells bearing neurites in multiple random fields of view for each experimental condition.
-
Data Analysis: Calculate the mean percentage of differentiated cells and the standard error of the mean for each condition.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows central to the study of K-252 compounds in PC12 cell differentiation.
References
- 1. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of nerve growth factor-stimulated protein kinases by K-252a and 5'-S-methyladenosine in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of K-252d Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252d, often used interchangeably with K-252a, is a potent, cell-permeable inhibitor of a broad range of protein kinases. It is widely utilized in cell biology research to investigate signaling pathways, particularly those mediated by neurotrophins. This compound exhibits strong inhibitory activity against Tyrosine Kinase (Trk) receptors, making it a valuable tool for studying neuronal differentiation, survival, and apoptosis.[1][2] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in cell culture experiments.
Chemical Properties and Solubility
Proper preparation of a this compound stock solution begins with an understanding of its chemical properties.
| Property | Value | Reference |
| Molecular Weight | 467.48 g/mol | [3] |
| Appearance | White to off-white solid | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | Up to 25 mM (11.69 mg/mL) |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Safety First: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO. Perform all steps in a chemical fume hood or a designated sterile biosafety cabinet. Wear appropriate PPE.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile, anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound over time, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[4]
-
Label each aliquot clearly with the compound name, concentration (e.g., 10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Storage and Stability
Proper storage is crucial to maintain the efficacy of the this compound stock solution.
| Condition | Recommendation | Rationale | Reference |
| Storage Temperature | -20°C | Minimizes degradation of the compound. | |
| Light Exposure | Store in amber or light-protected tubes. | This compound is a complex organic molecule that may be sensitive to light. | General good practice for complex organic compounds. |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots. | While some studies suggest stability through multiple freeze-thaw cycles, it is best practice to avoid them to ensure maximum potency.[4] | [4] |
| Long-term Stability | Stable for at least 6 months at -20°C in DMSO. | Ensures the reliability of experimental results over time. |
Experimental Protocols
Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, experimental duration, and the specific biological question being addressed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Cell Type | Typical Working Concentration | Application | Reference |
| PC12 Cells | 50 - 200 nM | Inhibition of NGF-induced neuronal differentiation | [1] |
| Primary Neurons | 100 - 500 nM | Inhibition of neurotrophin-mediated survival and signaling | |
| Neuroblastoma Cells | 100 nM - 1 µM | Inhibition of Trk-mediated signaling and proliferation | [2] |
Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent cells in a 6-well plate format.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding:
-
Seed your cells of interest into a 6-well plate at a density that will allow for optimal growth and treatment response.
-
Incubate the cells overnight to allow for attachment and recovery.
-
-
Preparation of Working Solution:
-
On the day of treatment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the appropriate volume of the prepared this compound working solutions or vehicle control medium to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 1 hour, 24 hours, 48 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting, immunofluorescence, or cell viability assays, to assess the effects of this compound treatment.
-
Mechanism of Action: Inhibition of Trk Signaling
This compound primarily functions by inhibiting the autophosphorylation of Trk receptors upon neurotrophin binding. This action blocks the initiation of downstream signaling cascades that are crucial for neuronal survival, differentiation, and plasticity.
Caption: this compound inhibits the Trk signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.
Caption: Experimental workflow for this compound treatment.
References
- 1. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Transduction Pathways through TRK‐A and TRK‐B Receptors in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K252a | C27H21N3O5 | CID 3035817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing K-252d Efficacy in Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the inhibitory efficacy of K-252d, a staurosporine (B1682477) analog, against protein kinases. This compound, and its close relative K-252a, are known to be potent, ATP-competitive inhibitors of a range of serine/threonine and tyrosine kinases.[1][2][3][4] They are particularly notable for their potent inhibition of the Trk family of neurotrophin receptors.[5][6] This protocol details the use of the ADP-Glo™ Kinase Assay, a luminescence-based system for measuring kinase activity by quantifying ADP production. The method is highly sensitive, applicable to a broad range of kinases, and suitable for determining key inhibitor metrics such as IC₅₀ values.
Introduction to this compound
This compound is a member of the K-252 family of alkaloids, which are analogs of staurosporine isolated from Nocardiopsis bacteria.[2][5] These compounds function as kinase inhibitors by competing with ATP for its binding site in the catalytic domain of the kinase.[2][3] While staurosporine is known for its broad and potent inhibition of the kinome, its analogs like K-252a and this compound can exhibit distinct selectivity profiles.[7] K-252a is a well-characterized inhibitor of phosphorylase kinase, protein kinase C (PKC), protein kinase A (PKA), and Ca²⁺/calmodulin-dependent kinase II (CaMKII).[8] Crucially, it is a highly potent inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC), making it an invaluable tool for studying neurotrophin signaling pathways.[3][6] Given its structural similarity, this compound is expected to have a comparable inhibitory profile, which can be precisely determined using robust biochemical assays.
Principle of the Kinase Assay
The ADP-Glo™ Kinase Assay is a versatile platform for measuring kinase activity. The assay is performed in two steps. First, the kinase reaction is performed, where the kinase transfers phosphate (B84403) from ATP to a substrate, producing ADP. After the reaction, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a kinase detection reagent is added to convert the ADP generated into ATP, which is then used by luciferase to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and therefore correlates with kinase activity. The inhibitory effect of this compound is quantified by the reduction in the luminescent signal.
Data Presentation: Inhibitory Profile of K-252a
The following table summarizes the reported inhibitory concentrations (IC₅₀ or Kᵢ) of K-252a against several key protein kinases. These values serve as a reference point for assessing the efficacy and selectivity of this compound.
| Kinase Target | Reported IC₅₀ / Kᵢ (nM) | Kinase Type |
| TrkA (NGF Receptor) | ~3 | Receptor Tyrosine Kinase |
| Phosphorylase Kinase | ~1.7 | Serine/Threonine Kinase |
| Myosin Light Chain Kinase (MLCK) | ~20 (Kᵢ) | Serine/Threonine Kinase |
| Protein Kinase C (PKC) | ~33 | Serine/Threonine Kinase |
| Protein Kinase A (PKA) | ~140 | Serine/Threonine Kinase |
| Ca²⁺/Calmodulin Kinase II (CaMKII) | ~270 | Serine/Threonine Kinase |
Note: Data compiled from multiple sources.[5][6][8][9] IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).
Experimental Protocol: IC₅₀ Determination using ADP-Glo™
This protocol provides a detailed method for determining the IC₅₀ value of this compound against a target kinase (e.g., TrkA).
Materials and Reagents
-
This compound (lyophilized powder or stock solution)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Target Kinase (e.g., recombinant human TrkA)
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Adenosine Triphosphate (ATP), high purity
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and sterile tips
-
Plate-reading luminometer
Detailed Methodology
Step 1: Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions: Perform a serial dilution of the this compound stock to create a concentration gradient for the dose-response curve. For example, a 10-point, 3-fold serial dilution starting from 100 µM. Dilute in kinase reaction buffer, keeping the final DMSO concentration consistent across all wells (typically ≤1%).
-
Kinase Solution: Dilute the target kinase to the desired working concentration (2X final concentration) in kinase reaction buffer.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP (2X final concentration) in kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.
Step 2: Kinase Reaction
-
Dispense Inhibitor: Add 5 µL of the this compound serial dilutions to the wells of the assay plate. Include wells for a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Add Kinase: Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control. Add 5 µL of kinase buffer to the "no enzyme" control wells.
-
Initiate Reaction: Add 10 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The total reaction volume is now 20 µL.
-
Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 60 minutes.
Step 3: ADP Detection
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
Step 4: Data Acquisition and Analysis
-
Read Luminescence: Measure the relative light units (RLU) using a plate-reading luminometer.
-
Calculate Percent Inhibition:
-
First, subtract the "no enzyme" background RLU from all other measurements.
-
The "no inhibitor" control represents 0% inhibition (maximum kinase activity).
-
Calculate percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_no_inhibitor))
-
-
Determine IC₅₀: Plot the percent inhibition against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of kinase activity.
Visualizations
TrkA Signaling Pathway Inhibition
Caption: Inhibition of the TrkA signaling pathway by the ATP-competitive inhibitor this compound.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow diagram for the ADP-Glo™ kinase assay to determine inhibitor IC₅₀.
References
- 1. Staurosporine-based binding assay for testing the affinity of compounds to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K252a | Cell Signaling Technology [cellsignal.com]
- 3. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K252a - Wikipedia [en.wikipedia.org]
- 6. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
K-252d Technical Support Center: Troubleshooting Insolubility
This guide provides researchers, scientists, and drug development professionals with answers to common questions and issues regarding the solubility of the protein kinase inhibitor K-252d in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?
A1: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. It is expected to be practically insoluble when added directly to water or common aqueous buffers. To work with this compound in an aqueous environment, such as cell culture media, it must first be dissolved in an organic solvent to create a concentrated stock solution.
Q2: How should I prepare a stock solution of this compound?
A2: The standard and recommended method is to first dissolve the this compound powder in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and preferred solvent for this purpose.[1] Other organic solvents like ethanol (B145695) may also be used, though solubility might be lower.
Q3: My this compound precipitates after I dilute my stock solution into my cell culture medium or aqueous buffer. What can I do to prevent this?
A3: This is a common issue known as "crashing out" or precipitation, which occurs when a compound dissolved in a good solvent (like DMSO) is transferred to a poor solvent (like an aqueous buffer). Here are the key steps to prevent it:
-
Keep Final Organic Solvent Concentration Low: The final concentration of DMSO in your aqueous medium should be kept to a minimum, typically below 0.5% , and ideally at or below 0.1%, to avoid solvent-induced artifacts or toxicity in cell-based assays.[2]
-
Use vigorous mixing: When diluting the stock, add the small volume of this compound/DMSO stock solution directly into your final volume of aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
Perform Serial Dilutions: For very high dilutions, it is better to perform one or more intermediate dilution steps. For example, dilute your 10 mM stock 1:10 in media (to get 1 mM) and then dilute that 1:1000 to get your final 1 µM concentration.
-
Warm the Aqueous Medium: Gently warming the cell culture medium or buffer to 37°C before adding the stock solution can sometimes help maintain solubility.
Q4: What is the maximum recommended concentration of this compound I can achieve in an aqueous solution?
A4: The maximum achievable concentration in your final aqueous working solution is highly dependent on the final percentage of the organic solvent and the composition of the buffer itself. It is often limited to the low micromolar (µM) range. It is crucial to visually inspect your final solution for any signs of precipitation (cloudiness, particulates) before use. If precipitation is observed, the solution is supersaturated and cannot be used for quantitative experiments.
Q5: How should I store my this compound stock solution?
A5: Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored desiccated at -20°C or -80°C for long-term stability.
This compound Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. Data is compiled from various chemical supplier datasheets.
| Solvent | Approximate Max. Solubility | Notes |
| DMSO | ≥ 15 mg/mL (~32 mM) | Recommended solvent for stock solutions.[1] |
| Ethanol | ~1 mg/mL (~2.1 mM) | Less effective than DMSO; may require warming.[3] |
| Aqueous Buffers (PBS, etc.) | Practically Insoluble | Direct dissolution is not feasible. |
Note: Solubility can be affected by temperature, purity, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a standard, highly concentrated stock solution of this compound.
-
Materials:
-
This compound powder (MW: 467.5 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to make ~1 mL of a 10 mM stock, weigh out 4.68 mg.
-
Place the weighed powder into a sterile vial.
-
Add the calculated volume of DMSO to the vial. To prepare a 10 mM solution from 4.68 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution, but ensure the vial is tightly capped.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into an aqueous medium for a final working concentration.
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or aqueous buffer
-
-
Procedure:
-
Calculate the volume of stock solution needed. To make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Dispense 10 mL of the pre-warmed aqueous medium into a sterile conical tube.
-
While vortexing the medium at a medium speed, add the 10 µL of the 10 mM this compound stock solution directly into the liquid. It is critical to add the stock to the buffer, not the other way around.
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution against a light source to ensure no precipitation has occurred. The solution should be clear.
-
The final concentration of DMSO in this example is 0.1%, which is well-tolerated by most cell lines. Use the working solution immediately.
-
Visual Guides: Workflows and Signaling Pathways
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound inhibits neurotrophin signaling via Trk receptors.[4]
Caption: K-252a provides neuroprotection by inhibiting the MLK3/JNK pathway.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective effects of K252a through inhibiting MLK3/MKK7/JNK3 signaling pathway on ischemic brain injury in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing K-252d incubation time for maximal inhibition
Welcome to the technical support center for K-252a, a potent protein kinase inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal inhibition.
Frequently Asked Questions (FAQs)
Q1: What is K-252a and what is its primary mechanism of action?
K-252a is a staurosporine (B1682477) analog, an alkaloid originally isolated from Nocardiopsis bacteria.[1] It functions as a broad-spectrum protein kinase inhibitor by competing with the ATP binding site of various kinases.[2] K-252a is particularly noted for its potent, cell-permeable inhibition of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), which are receptors for neurotrophins like Nerve Growth Factor (NGF).[3][4] It also inhibits other kinases such as Protein Kinase C (PKC), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent kinase type II.[5]
Q2: What are the typical working concentrations for K-252a?
The optimal concentration of K-252a is cell-type and context-dependent. However, for inhibiting Trk kinase activity, concentrations in the low nanomolar range are often effective. For example, the IC50 for Trk A is approximately 3 nM.[2][3] For broader serine/threonine kinase inhibition, higher concentrations, in the range of 10-30 nM, may be required.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How long should I incubate my cells with K-252a for maximal inhibition?
The ideal incubation time can vary significantly depending on the experimental objective, cell type, and the specific signaling pathway being investigated.
-
Short-term Inhibition (30 minutes to 6 hours): For studies focused on inhibiting immediate downstream signaling events, such as receptor autophosphorylation, a pre-incubation period of 30 minutes to 1 hour prior to stimulation is often sufficient.[2] A 6-hour incubation has been shown to decrease p-Akt and p-TrkB levels.[5]
-
Long-term Inhibition (24 hours or longer): For experiments assessing downstream effects like changes in gene expression, neurite outgrowth, or cell viability, longer incubation times are necessary. For instance, inhibiting NGF-promoted neurite outgrowth in PC12 cells has been demonstrated with incubation times ranging from 24 hours to 8 days.[5][6]
To determine the maximal inhibition for your specific endpoint, a time-course experiment is highly recommended.
Q4: How should I prepare and store K-252a?
K-252a is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in DMSO. For example, to create a 1 mM stock solution from 100 µg of K-252a, you would add 213.9 µl of DMSO.[2] Store the lyophilized powder and the DMSO stock solution at -20°C, protected from light.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2] Once in solution, it is recommended to use it within 3 months to maintain potency.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Concentration too low: The concentration of K-252a may be insufficient for the specific cell type or kinase. | Perform a dose-response experiment to determine the optimal concentration. Refer to the IC50 values for your target kinase as a starting point. |
| Incubation time too short: The incubation period may not be long enough to achieve maximal inhibition of the desired downstream effect. | Perform a time-course experiment to identify the optimal incubation time for your specific experimental endpoint. | |
| Compound instability: K-252a may have degraded due to improper storage or handling. | Ensure proper storage at -20°C and protection from light. Avoid multiple freeze-thaw cycles by preparing aliquots. Use a fresh stock solution if degradation is suspected. | |
| Cell toxicity or off-target effects | Concentration too high: High concentrations of K-252a can lead to cytotoxicity and inhibition of other kinases, causing off-target effects. | Lower the concentration of K-252a. Use the lowest effective concentration determined from your dose-response experiment. Consider using a more specific inhibitor if off-target effects are a concern. |
| Prolonged incubation: Long exposure to K-252a, even at lower concentrations, can induce apoptosis and cell cycle arrest.[2] | Reduce the incubation time. Assess cell viability using methods like MTT or trypan blue exclusion at different time points. | |
| Inconsistent results | Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect the cellular response to K-252a. | Standardize your cell culture conditions, including passage number, seeding density, and serum concentration in the media. |
| Incomplete dissolution: K-252a may not be fully dissolved in the stock solution or culture medium. | Ensure the DMSO stock solution is clear and fully dissolved. When adding to culture medium, mix thoroughly to ensure even distribution. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of K-252a against Various Protein Kinases
| Kinase | IC50 Value | Reference |
| Trk A | 3 nM | [2][3] |
| Phosphorylase Kinase | 1.7 nM | [2][5] |
| CaM Kinase | 1.8 nM | [1] |
| Myosin Light Chain Kinase (MLCK) | 20 nM (Ki) | [7] |
| Protein Kinase C (PKC) | 32.9 nM - 470 nM | [5][7] |
| Protein Kinase A (PKA) | 140 nM | [2][5] |
| Ca2+/calmodulin-dependent kinase type II | 270 nM | [5] |
Experimental Protocols
General Protocol for Assessing K-252a Mediated Inhibition of NGF-Induced TrkA Phosphorylation
-
Cell Culture: Plate PC12 cells (or other suitable cell line expressing TrkA) in appropriate culture dishes and grow to desired confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours in a low-serum or serum-free medium to reduce basal kinase activity.
-
K-252a Pre-incubation: Treat the cells with varying concentrations of K-252a (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM) or a vehicle control (DMSO) for 30 minutes to 1 hour.
-
NGF Stimulation: Stimulate the cells with an appropriate concentration of NGF (e.g., 50 ng/mL) for 5-10 minutes to induce TrkA phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA).
-
Subsequently, probe with an antibody for total TrkA as a loading control.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the p-TrkA signal to the total TrkA signal. Compare the levels of p-TrkA in K-252a treated cells to the NGF-stimulated control to determine the extent of inhibition.
Visualizations
References
- 1. K252a - Wikipedia [en.wikipedia.org]
- 2. K252a | Cell Signaling Technology [cellsignal.com]
- 3. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K252a - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jneurosci.org [jneurosci.org]
- 7. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
common off-target effects of K-252d in cellular assays
Welcome to the technical support center for K-252d. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cellular assays. A primary focus of this guide is to address the off-target effects of this compound, which can lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a derivative of the indolocarbazole alkaloid K-252a. K-252a is well-characterized as a potent inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), which are receptors for neurotrophins like Nerve Growth Factor (NGF). It also demonstrates inhibitory activity against other serine/threonine kinases. This compound is expected to have a similar target profile.
Q2: I am observing effects in my cells that are inconsistent with Trk kinase inhibition. What could be the cause?
A2: this compound, like its analog K-252a, is known to have off-target effects, meaning it can inhibit other kinases besides the Trk family. The observed phenotype in your experiment could be a result of the inhibition of these other targets. Common off-target kinase families for indolocarbazole compounds include Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2] It is crucial to consider these off-target effects when interpreting your data.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target (Trk inhibition) phenotype. A dose-response experiment is essential to determine the optimal concentration for your specific cell type and experimental endpoint. Comparing the effective concentration in your assay to the known IC50 or Ki values for both on-target and off-target kinases can provide insights into the likelihood of off-target engagement.
Q4: How can I confirm that the observed cellular phenotype is due to the inhibition of my target of interest and not an off-target effect?
A4: To validate that the observed phenotype is due to on-target inhibition, several strategies can be employed:
-
Use a structurally different inhibitor: Confirm your results with another Trk inhibitor that has a different chemical scaffold and potentially a different off-target profile.
-
Genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down your target kinase. If the phenotype of the genetic knockdown matches the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
-
Rescue experiment: If possible, express a drug-resistant mutant of your target kinase in the cells. If the addition of this compound no longer produces the phenotype in these cells, it confirms on-target engagement.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assay can be used to directly measure the binding of this compound to its intended target and potential off-targets within the cell.
Troubleshooting Guides
Problem 1: Unexpected Cell Morphology Changes or Cytotoxicity
Possible Cause: You are observing changes in cell shape, adhesion, or a decrease in cell viability that is not anticipated with Trk kinase inhibition alone. This could be due to the inhibition of off-target kinases that regulate the cytoskeleton and cell survival pathways, such as Protein Kinase C (PKC). Some indolocarbazole compounds are known to affect cell polarity and locomotion.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the concentration at which you first observe the unexpected phenotype and compare it to the concentration required for Trk inhibition. A significant overlap may suggest off-target effects are contributing.
-
Assess PKC Activity: If you suspect PKC inhibition, you can measure the activity of PKC in your cells treated with this compound. This can be done by measuring the phosphorylation of a known PKC substrate.
-
Use a More Specific Inhibitor: Compare the effects of this compound with a more selective PKC inhibitor. If the phenotypes are similar, it strengthens the hypothesis of PKC-mediated off-target effects.
Problem 2: Alterations in Neuronal Differentiation or Calcium Signaling
Possible Cause: You are using this compound to study neurotrophin signaling but observe unexpected effects on neurite outgrowth or calcium-dependent processes. K-252a and its derivatives can potently inhibit Calcium/calmodulin-dependent protein kinase II (CaMKII), a key regulator of these processes.[1]
Troubleshooting Steps:
-
Measure CaMKII Activity: Assess the phosphorylation status of a known CaMKII substrate (e.g., autophosphorylation of CaMKII at Thr286) in the presence of this compound.
-
Modulate Intracellular Calcium: Investigate if the effects of this compound are dependent on intracellular calcium levels by using calcium chelators or ionophores.
-
Compare with a Specific CaMKII Inhibitor: Use a well-characterized and selective CaMKII inhibitor (e.g., KN-93) to see if it phenocopies the effects of this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of the closely related compound K-252a. It is important to note that the off-target profile of this compound is expected to be similar, but direct quantitative data for this compound is limited in the public domain. Researchers should use this information as a guide and ideally perform their own kinase profiling for this compound.
| Target Kinase | Inhibitor | Ki (nM) | Assay Type | Reference |
| CaMKII | K-252a | 1.8 | In vitro kinase assay (competitive with ATP) | [1] |
| TrkA | K-252a | 3 | Tyrosine protein kinase activity assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase of interest (e.g., a PKC isoform or CaMKII).
Materials:
-
Purified recombinant kinase (e.g., PKCα, CaMKIIα)
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
ATP (γ-³²P-ATP for radiometric assay or unlabeled ATP for luminescence-based assays)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in kinase reaction buffer to achieve a range of desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the specific substrate peptide.
-
Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction according to the assay format (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Detection: Quantify the amount of phosphorylated substrate.
-
Radiometric Assay: Measure the incorporation of ³²P into the substrate using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced using a luminometer.
-
-
Data Analysis: Plot the kinase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify and quantify the engagement of a drug with its target protein in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot reagents (antibodies against the target kinase and loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of your target kinase by Western blotting. Use a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: this compound Signaling Pathway and Off-Target Effects.
Caption: Troubleshooting Workflow for Unexpected this compound Effects.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of K-252d in Kinase Inhibition Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the specificity of the kinase inhibitor K-252d in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is specificity a concern?
A1: this compound is a derivative of the microbial alkaloid K-252a, which belongs to the staurosporine (B1682477) family of compounds. These compounds are potent, ATP-competitive inhibitors of a wide range of protein kinases. While powerful, their broad activity, often referred to as promiscuity, presents a significant challenge in research. It can be difficult to attribute an observed biological effect to the inhibition of a single target kinase, as multiple pathways may be affected simultaneously. This lack of specificity can lead to misinterpretation of experimental results and potential off-target effects in therapeutic applications.
Q2: I'm observing unexpected or widespread effects in my cell-based assays with this compound. How can I determine if these are off-target effects?
A2: This is a common issue when using broad-spectrum inhibitors. A multi-pronged approach is recommended to distinguish on-target from off-target effects:
-
Use a More Selective Inhibitor: If available, compare the phenotype induced by this compound with that of a more selective inhibitor for your target of interest.
-
Vary the Inhibitor Scaffold: Test inhibitors with different chemical structures that are known to inhibit the same primary target. If the biological outcome is consistent across different scaffolds, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of your target kinase into the cells. An on-target effect should be diminished or "rescued" in cells expressing the resistant mutant.
-
Downstream Target Validation: Use techniques like Western blotting to verify that only the known downstream substrates of your target kinase are affected. Unexpected changes in other signaling pathways suggest off-target activity.
Q3: My in vitro kinase assay shows potent inhibition by this compound, but I see little to no effect in my cell-based experiments. What could be the cause?
A3: Discrepancies between in vitro and cellular assays are common and can stem from several factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: In vitro assays are often performed at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are much higher, which can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency.
-
Efflux Pumps: Cells can actively transport the compound out via efflux pumps, keeping the intracellular concentration too low to be effective.
-
Compound Stability: this compound might be unstable in cell culture media, degrading before it can exert its effect.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in In Vitro Kinase Assays
| Potential Cause | Troubleshooting Step |
| Compound Interference | Some compounds can interfere with the assay readout (e.g., fluorescence quenching, inherent luminescence). Run a control experiment without the kinase to see if this compound alone affects the signal. |
| Enzyme Quality | Ensure the kinase preparation is pure and active. Enzyme aggregation can lead to altered activity. |
| Reagent Purity | Use high-quality ATP, substrates, and buffers, as impurities can affect reaction kinetics. |
| ATP Concentration | For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration. To compare potencies across different kinases, it's recommended to run assays at the Km for ATP for each specific kinase.[1] |
Issue 2: Difficulty in Interpreting Signaling Pathway Data due to this compound's Broad Specificity
This workflow can help to systematically deconvolve the effects of a promiscuous inhibitor like this compound.
Data Presentation: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Family |
| PKC | 18-25 | AGC |
| PKA | 18-25 | AGC |
| cGMP-dependent Protein Kinase | 18-25 | AGC |
| TrkA | 3 | Tyrosine Kinase |
| Note: | Values are illustrative and may vary based on assay conditions. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol provides a general method for determining the IC50 of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. A typical starting concentration for the assay might be 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in reaction buffer) to the wells of a 96-well plate.
-
Add 20 µL of a kinase/substrate mixture (containing the purified kinase and its peptide substrate in reaction buffer).
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 20 µL of ATP solution containing [γ-33P]ATP to each well to start the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify if an inhibitor binds to its target in a cellular environment.
Materials:
-
Cell line expressing the target kinase
-
Cell culture reagents
-
This compound stock solution
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler
-
Western blotting reagents and antibodies for the target kinase
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency and treat with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target kinase at each temperature for both the this compound-treated and vehicle-treated samples using Western blotting.
-
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that the inhibitor has bound to and stabilized the target protein within the cell.
References
dealing with batch-to-batch variability of K-252d
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor K-252d. Due to the limited availability of specific public data for this compound, some information provided herein is based on the closely related compound K-252a and general best practices for small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the K-252 family of alkaloids, which are potent inhibitors of a variety of protein kinases.[1] Its primary mechanism of action is thought to be the inhibition of the ATP-binding site of these kinases. This compound and its analogs are known to inhibit the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), which are crucial for neuronal survival, differentiation, and synaptic plasticity.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and light. Store these aliquots at -20°C or -80°C for long-term use.
Q3: What is the stability of this compound in cell culture media?
The stability of small molecule inhibitors like this compound in cell culture media can vary depending on the media composition, pH, temperature, and the presence of serum. It is recommended to perform a stability study under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section. As a general guideline, it is best to add the inhibitor to the media immediately before treating the cells.
Q4: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can arise from several factors, including:
-
Batch-to-batch variability of this compound: See the "Troubleshooting Guide" for a detailed explanation.
-
Inhibitor instability: The compound may be degrading in your stock solution or cell culture media.
-
Cell permeability issues: The inhibitor may not be efficiently entering the cells.
-
Incorrect concentration: The concentration used may be too low for effective inhibition or too high, leading to off-target effects or toxicity.
-
Solvent effects: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture below 0.5%, and ideally at or below 0.1%.[2][3]
Q5: What are the expected downstream effects of Trk inhibition by this compound?
Inhibition of Trk receptors by this compound is expected to block the activation of downstream signaling pathways, primarily the Ras-MAPK/ERK and PI3K/Akt pathways. This can lead to decreased cell proliferation, survival, and differentiation in cell types where these pathways are active.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability of a compound like this compound can be a significant source of experimental inconsistency. This variability can arise from differences in purity, the presence of impurities, or variations in the crystalline form of the solid compound.
| Potential Cause | Recommended Action |
| Purity Differences | Always purchase this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch. The CoA should specify the purity as determined by a reliable analytical method such as High-Performance Liquid Chromatography (HPLC). Compare the purity values between batches. |
| Presence of Impurities | The CoA should also provide information on the identity and quantity of any significant impurities. Impurities can have their own biological activities, which may interfere with your experiments. If you suspect an impurity is causing issues, you may need to consider further purification of the compound. |
| Variability in Solid Form | Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, which can affect its bioavailability in cell culture. While not typically reported on a standard CoA, significant variability in the physical appearance of the powder between batches might suggest differences in solid form. |
| Inaccurate Concentration of Stock Solutions | After dissolving a new batch of this compound, it is good practice to verify its concentration, for example, by measuring its absorbance at a specific wavelength if the extinction coefficient is known. |
Understanding the Certificate of Analysis (CoA)
A CoA is a critical document for assessing the quality and consistency of your this compound. Key parameters to check on a CoA include:
| Parameter | Description | What to Look For |
| Identity | Confirms that the compound is this compound. | Methods like ¹H-NMR, Mass Spectrometry (MS), or Fourier-Transform Infrared Spectroscopy (FTIR) should be used. |
| Purity | The percentage of the desired compound in the material. | Typically determined by HPLC. Look for high purity (e.g., >98%). |
| Impurities | The identity and quantity of any other substances present. | The profile of impurities should be consistent between batches. |
| Residual Solvents | The amount of solvent remaining from the synthesis and purification process. | High levels of residual solvents can be toxic to cells. |
| Water Content | The amount of water present in the solid material. | High water content can affect the stability of the compound. |
Data Presentation
The following table summarizes the inhibitory activity of K-252a, a close analog of this compound, against the Trk family of kinases. It is highly recommended that users determine the IC50 values for their specific batch of this compound in their experimental system of interest.
| Target Kinase | IC50 (nM) for K-252a * |
| TrkA | 3 |
| TrkB | 20 |
| TrkC | 25 |
| PKC | 30 |
| PKA | 130 |
| Data for K-252a is provided as a reference. The potency of this compound is expected to be in a similar range, but should be experimentally verified. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO₂
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the pre-warmed complete cell culture medium with the this compound stock solution to the final desired working concentration (e.g., 100 nM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Immediately after mixing, take a sample of the medium (Time 0) and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples and store them at -80°C until analysis.
-
Analyze the concentration of this compound in all samples using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
Protocol 2: Cell-Based Assay for Trk Inhibition
Objective: To determine the potency of this compound in inhibiting Trk signaling in a cellular context. This protocol is a general guideline and should be optimized for the specific cell line and endpoint being measured.
Materials:
-
A cell line that expresses the Trk receptor of interest (e.g., PC12 cells for TrkA, SH-SY5Y cells for TrkB).
-
The appropriate neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB).
-
This compound
-
Assay medium (e.g., serum-free medium).
-
Antibodies for detecting phosphorylated and total downstream signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Western blotting reagents and equipment.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
The day before the experiment, starve the cells by replacing the growth medium with serum-free medium.
-
Prepare serial dilutions of this compound in the assay medium.
-
Pre-treat the cells with the different concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin at a concentration that gives a robust response (e.g., 50 ng/mL NGF for PC12 cells) for a short period (e.g., 10-15 minutes).
-
Immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of downstream signaling proteins (e.g., ERK, Akt) by Western blotting.
-
Quantify the band intensities and determine the IC50 value of this compound for the inhibition of neurotrophin-induced phosphorylation.
Visualizations
Caption: Trk signaling pathway and the point of inhibition by this compound.
Caption: Workflow for troubleshooting inconsistent results with this compound.
References
- 1. K252a | C27H21N3O5 | CID 3035817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TrkB and TrkC neurotrophin receptors cooperate in promoting survival of hippocampal and cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Modulation of Trk Receptors by Cyclo-Organopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to K-252a in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the kinase inhibitor K-252a in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of K-252a?
K-252a is a potent, cell-permeable alkaloid that acts as a broad-spectrum protein kinase inhibitor. Its primary targets include the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent kinase II (CaMKII).[1] It can also inhibit other receptor tyrosine kinases like MET.[1] By inhibiting these kinases, K-252a can block critical signaling pathways involved in cell proliferation, survival, and differentiation.
Q2: My cancer cell line, which was initially sensitive to K-252a, is no longer responding. What are the potential mechanisms of acquired resistance?
Acquired resistance to kinase inhibitors like K-252a can arise through several mechanisms:
-
Secondary Mutations in the Target Kinase: Mutations in the kinase domain of target proteins (e.g., TrkA, TrkB) can prevent K-252a from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of K-252a. For example, upregulation of other receptor tyrosine kinases (RTKs) can reactivate downstream pro-survival pathways like PI3K/Akt or MAPK/ERK.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump K-252a out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Downstream Signaling Components: Mutations or altered expression of proteins downstream of the targeted kinases can lead to pathway reactivation, even in the presence of K-252a.
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant phenotype.
Q3: How can I experimentally confirm that my cell line has developed resistance to K-252a?
To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) for both the parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value for the resistant line compared to the parental line confirms the development of resistance. The MTT or CellTiter-Glo cell viability assay is commonly used for this purpose.
Troubleshooting Guide
Problem 1: Decreased Cell Death in K-252a Treated Cells
Possible Cause 1: Development of Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT assay) to compare the IC50 values of your current cell line with the parental, sensitive cell line. A rightward shift in the dose-response curve and a higher IC50 value indicate resistance.
-
Assess Apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells after K-252a treatment in both parental and suspected resistant cells. A significant reduction in apoptosis in the treated resistant cells compared to the parental cells would support the resistance phenotype.
-
Investigate Signaling Pathways: Use Western blotting to examine the phosphorylation status of key signaling proteins downstream of K-252a's targets (e.g., p-Akt, p-ERK) in both cell lines with and without K-252a treatment. Persistent phosphorylation in the resistant line upon treatment suggests the activation of bypass pathways.
-
Possible Cause 2: Compound Inactivity.
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure the K-252a stock solution is not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Verify Experimental Conditions: Confirm that the correct concentration of K-252a was used and that the incubation time was appropriate.
-
Problem 2: Identifying the Mechanism of K-252a Resistance
Troubleshooting Workflow:
Caption: A workflow for troubleshooting and overcoming K-252a resistance.
Problem 3: Overcoming K-252a Resistance
Strategy 1: Combination Therapy
If you observe the activation of a bypass signaling pathway (e.g., persistent p-Akt or p-ERK), a combination therapy approach may be effective.
-
Example: If the PI3K/Akt pathway is activated, combine K-252a with a PI3K inhibitor (e.g., LY294002) or an Akt inhibitor (e.g., MK-2206). If the MAPK/ERK pathway is active, combine K-252a with a MEK inhibitor (e.g., U0126).
-
Experimental Validation: To test for synergistic effects, perform cell viability assays with varying concentrations of K-252a and the second inhibitor, both alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Strategy 2: Utilizing K-252a Analogs
If sequencing reveals a mutation in the K-252a binding site of its target kinase, an analog of K-252a with a different binding mode might be effective.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for K-252a in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) of K-252a | Fold Resistance |
| Parental Neuroblastoma (SH-SY5Y) | 50 | 1 |
| K-252a Resistant SH-SY5Y | 500 | 10 |
| Parental Glioma (U87) | 100 | 1 |
| K-252a Resistant U87 | 800 | 8 |
Table 2: Hypothetical Combination Index (CI) Values for K-252a with a PI3K Inhibitor in Resistant Cells
| Drug Combination | Fraction Affected (Fa) | CI Value | Interpretation |
| K-252a + LY294002 (Resistant SH-SY5Y) | 0.50 | 0.7 | Synergy |
| K-252a + LY294002 (Resistant SH-SY5Y) | 0.75 | 0.6 | Synergy |
| K-252a + LY294002 (Resistant U87) | 0.50 | 0.8 | Synergy |
| K-252a + LY294002 (Resistant U87) | 0.75 | 0.7 | Synergy |
Experimental Protocols
Protocol 1: Generation of K-252a Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines by continuous exposure to increasing concentrations of the drug.[2][3]
-
Determine Initial IC50: First, determine the IC50 of K-252a for the parental cancer cell line using an MTT assay.
-
Initial Drug Exposure: Culture the parental cells in media containing K-252a at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of K-252a in the culture medium by approximately 1.5 to 2-fold.
-
Repeat and Expand: Continue this stepwise increase in drug concentration. At each step, allow the surviving cells to repopulate before the next dose escalation. This process can take several months.
-
Characterize Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of K-252a (e.g., 5-10 times the original IC50), confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Maintain Resistance: Culture the resistant cell line in a maintenance dose of K-252a (the highest concentration they can tolerate) to retain the resistant phenotype.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of K-252a for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
-
Cell Treatment: Treat cells with K-252a at the desired concentration and for the appropriate time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate.[12][13][14][15]
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 5: In Vitro Kinase Activity Assay
This assay measures the activity of a specific kinase.[16][17][18][19]
-
Immunoprecipitation (optional): If using cell lysates, immunoprecipitate the kinase of interest (e.g., TrkA) using a specific antibody.
-
Kinase Reaction: In a microcentrifuge tube, combine the kinase (either recombinant or immunoprecipitated), a specific substrate peptide, and kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.
-
Signaling Pathway Diagrams
Caption: K-252a inhibits Trk and PKC, blocking PI3K/Akt and MAPK/ERK pathways.
References
- 1. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. kumc.edu [kumc.edu]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. In vitro kinase assay [protocols.io]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
K-252d degradation and stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor K-252d. The information provided is based on general principles of small molecule stability and data available for the closely related analog, K-252a, due to limited specific stability data for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | 1. Degradation of this compound in stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in working solution: Instability in aqueous media, exposure to light, or inappropriate pH. 3. Precipitation of this compound: Low solubility in the experimental buffer or cell culture medium. | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C. 2. Prepare fresh working solutions for each experiment. Protect solutions from light by using amber vials or wrapping containers in foil. Ensure the pH of the final solution is within a stable range (near neutral, if possible). 3. Check the final DMSO concentration (ideally ≤ 0.5%). If precipitation occurs, consider a brief sonication of the stock solution before dilution. |
| Visible precipitate in stock or working solution | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent. 2. Temperature effects: Compound precipitation upon cooling of a saturated solution. | 1. Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming and sonication may aid dissolution. 2. Allow solutions to equilibrate to room temperature before use. If using aqueous buffers, prepare dilutions just prior to the experiment. |
| Color change in solution | 1. Degradation: Chemical decomposition of this compound, potentially due to oxidation or light exposure. | 1. Discard the solution and prepare a fresh one. Ensure proper storage conditions, including protection from light and use of high-purity solvents. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Based on data for the analogous compound K-252a, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to prepare a high-concentration stock solution in 100% DMSO.
2. How should this compound stock solutions be stored?
For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, DMSO stock solutions of the related compound staurosporine (B1682477) are stable for at least 3 months at 4°C to 8°C.
3. What is the stability of this compound in aqueous solutions and cell culture media?
4. Is this compound sensitive to light?
While specific photostability data for this compound is limited, many complex organic molecules are light-sensitive. It is a best practice to protect this compound, both in solid form and in solution, from light exposure. Use amber vials or wrap containers with aluminum foil and store in the dark.
5. What are the potential degradation pathways for this compound?
The specific degradation pathways of this compound have not been extensively documented in publicly available literature. Potential degradation mechanisms for similar complex molecules include hydrolysis of ester or amide groups and oxidation. The presence of light, elevated temperatures, and non-neutral pH can accelerate these processes.
Quantitative Data Summary
The following tables summarize general stability and solubility information relevant to the handling of this compound, based on data for analogous compounds and general chemical principles.
Table 1: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid Powder | N/A | -20°C | ≥ 4 years (for staurosporine) | Protect from light and moisture. |
| Stock Solution | DMSO | -20°C or -80°C | At least 3 months (for staurosporine) | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer / Cell Culture Media | 2-8°C | < 24 hours | Prepare fresh before use. |
Table 2: Factors Affecting Stability in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Deviation from neutral pH can lead to hydrolysis. | Maintain a pH as close to neutral (7.2-7.4) as possible in final working solutions. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure of working solutions to elevated temperatures. |
| Light | UV and visible light can cause photodegradation. | Protect all forms of this compound from light by using amber vials or foil wrapping. |
| Freeze-Thaw Cycles | Can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Label the vials with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentration. Note: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately. Do not add the aqueous medium to the DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Workflow for proper handling and preparation of this compound solutions.
Caption: Key factors that can contribute to the degradation of this compound in solution.
Caption: A logical flow for troubleshooting inconsistent experimental results with this compound.
Technical Support Center: Refining K-252d Dosage for In Vivo Animal Studies
Welcome to the technical support center for the utilization of K-252d in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage refinement, experimental protocols, and troubleshooting. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an indolocarbazole alkaloid that functions as a protein kinase inhibitor.[1] Its primary target is Protein Kinase C (PKC), though it is known to be less potent than its close structural analog, K-252a.[2][3] this compound, like other members of the K-252 family, is also known to inhibit calcium- and calmodulin-dependent phosphodiesterase.[1] Due to its kinase inhibitory activity, this compound has been investigated for its potential in various research areas, including its antifungal properties.[2][3]
Q2: What are the key differences between this compound and K-252a?
This compound is structurally related to K-252a.[2][3] The primary difference lies in their potency as PKC inhibitors, with K-252a being a more potent inhibitor.[2][3] While both compounds are cell-permeable, their differing potencies may necessitate adjustments in experimental concentrations.[4]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound for In Vivo Administration
Symptom: Difficulty dissolving this compound in aqueous solutions, leading to precipitation and inaccurate dosing.
Possible Cause: this compound, like many kinase inhibitors, is hydrophobic.
Solutions:
-
Vehicle Selection: A multi-component vehicle system is often necessary. Common formulations for poorly soluble compounds include:
-
DMSO-based: Dissolve this compound in a minimal amount of DMSO first, then dilute with a vehicle containing solubilizing agents like PEG300, Tween 80, or Cremophor EL. A final DMSO concentration of less than 10% is generally recommended for intraperitoneal (IP) and intravenous (IV) injections in rodents to minimize toxicity.
-
Oil-based: For subcutaneous (SC) or intramuscular (IM) injections, suspending this compound in sterile corn oil or sesame oil can be an option.
-
-
Sonication: After preparing the formulation, sonication can help to create a more uniform suspension.
-
pH Adjustment: While less common for this class of compounds, adjusting the pH of the vehicle (if compatible with the compound's stability) may improve solubility.
Issue 2: Lack of Efficacy in In Vivo Model
Symptom: No observable phenotype or target engagement at the tested doses.
Possible Causes:
-
Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site.
-
Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized.
-
Incorrect Administration Route: The chosen route of administration may not be optimal for reaching the target tissue.
Solutions:
-
Dose Escalation Study: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and a dose that shows efficacy.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. This will inform the optimal dosing frequency.
-
Alternative Administration Routes: Consider different routes of administration. For example, if oral bioavailability is low, intraperitoneal or intravenous injections may be more effective.
Issue 3: Observed Toxicity or Adverse Effects in Animals
Symptom: Animals exhibit signs of distress, weight loss, or other adverse reactions following this compound administration.
Possible Causes:
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations of solvents like DMSO.
-
Off-target Effects: this compound, as a kinase inhibitor, may have off-target effects at higher concentrations.
-
Dose is too High: The administered dose may be exceeding the maximum tolerated dose.
Solutions:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.
-
Dose Reduction: Lower the dose to a level that is well-tolerated while still aiming for efficacy.
-
Monitor Animal Health: Closely monitor animals for any signs of toxicity and record observations systematically.
Experimental Protocols
Note: Specific in vivo dosage and administration protocols for this compound are not well-documented in publicly available literature. The following protocols are based on general practices for administering kinase inhibitors to rodents and should be adapted and optimized for your specific experimental model.
General Protocol for Intraperitoneal (IP) Injection in Mice:
-
Preparation of this compound Formulation:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
For a final injection volume of 100 µL per 20g mouse, prepare the final formulation. For example, to achieve a 1 mg/kg dose in a 20g mouse (requiring 0.02 mg of this compound):
-
Take 2 µL of the 10 mg/mL this compound stock solution.
-
Add 8 µL of Tween 80.
-
Add 90 µL of sterile saline.
-
Vortex thoroughly and sonicate if necessary to ensure a uniform suspension.
-
-
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection: Using a 27-30 gauge needle, inject the formulation into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in vivo, the following tables provide general guidelines for substance administration in mice and a comparative summary of the in vitro inhibitory concentrations of this compound and its analog K-252a.
Table 1: Recommended Maximum Injection Volumes for Mice
| Route of Administration | Maximum Volume |
| Intravenous (IV) - bolus | 5 mL/kg |
| Intravenous (IV) - infusion | 4 mL/kg/hr |
| Intraperitoneal (IP) | 10 mL/kg |
| Subcutaneous (SC) | 10 mL/kg |
| Intramuscular (IM) | 0.05 mL/site |
| Oral (PO) - gavage | 10 mL/kg |
Table 2: In Vitro Inhibitory Concentrations (IC50) of K-252 Analogs
| Compound | Target | IC50 |
| This compound | Protein Kinase C (rat brain) | 350 nM[1] |
| K-252a | Protein Kinase C | 32.9 nM |
| K-252a | Trk Tyrosine Kinase | 3 nM[5] |
Visualizations
Caption: this compound inhibits Protein Kinase C (PKC), thereby affecting downstream signaling and cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Staurosporine as an Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential biological effects of K252 kinase inhibitors are related to membrane solubility but not to permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to K-252d and Staurosporine for Trk Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely recognized kinase inhibitors, K-252d and staurosporine (B1682477), with a specific focus on their activity against the Tropomyosin receptor kinase (Trk) family. This document synthesizes available experimental data to offer an objective overview of their performance, selectivity, and methodologies for their evaluation.
Introduction to Trk Signaling
The Trk family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal for neuronal development, survival, and function.[1] They are activated by neurotrophins, such as Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[2][3] Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1] Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors a significant area of therapeutic research.
Overview of this compound and Staurosporine
Both this compound and staurosporine are alkaloids derived from microbial sources that function as ATP-competitive kinase inhibitors. They belong to the indolocarbazole class of compounds and are known for their potent, albeit broad, inhibitory activity across the kinome. While structurally related, subtle differences can influence their selectivity and biological effects.
It is important to note that much of the specific Trk inhibition data in the literature refers to K-252a, a close structural analog of this compound. Due to the limited availability of direct comparative data for this compound, this guide will utilize data from K-252a as a representative of the K-252 family of compounds, highlighting its well-documented potent anti-Trk activity.
Quantitative Performance Comparison
The following table summarizes the inhibitory concentrations (IC50) of K-252a and staurosporine against Trk kinases and other representative kinases to illustrate their potency and selectivity profiles.
| Target Kinase | K-252a IC50 (nM) | Staurosporine IC50 (nM) | Reference(s) |
| TrkA | ~3 | Data not available | [4] |
| TrkB | Potent inhibitor | Low nanomolar (qualitative) | [4][5] |
| TrkC | Potent inhibitor | Data not available | [4] |
| Protein Kinase C (PKC) | 10-30 | ~6 | [4][6] |
| cAMP-dependent protein kinase (PKA) | 10-30 | Data not available | [4] |
Note: Data for K-252a is used as a proxy for this compound. The IC50 for staurosporine against TrkB is inferred from graphical data to be in the low nanomolar range.[5]
Kinase Selectivity Profile
K-252 Family (represented by K-252a): K-252a is a potent inhibitor of the Trk family of receptors.[4] It has been demonstrated to block NGF-induced neuronal differentiation in PC12 cells by inhibiting the tyrosine kinase activity of the TrkA receptor (gp140trk) with an IC50 of approximately 3 nM.[4] Its activity extends to other Trk family members, TrkB and TrkC.[4] While effective against Trk kinases, K-252a also inhibits serine/threonine kinases like PKC and PKA with IC50 values in the 10-30 nM range.[4] Derivatives of the K-252 family, such as CEP-751, have been developed to enhance Trk inhibitory activity and have shown anti-tumor efficacy in preclinical models.[6][7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the Trk signaling pathway and a typical experimental workflow for comparing kinase inhibitors.
Caption: Simplified Trk signaling pathway and the point of inhibition.
Caption: Experimental workflow for comparing kinase inhibitors.
Experimental Protocols
Biochemical Trk Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of compounds against purified Trk kinases. It is based on a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[9][10]
I. Materials:
-
Enzymes: Purified, recombinant human TrkA, TrkB, and TrkC.
-
Substrate: A generic tyrosine kinase substrate, such as Poly(Glu, Tyr) 4:1.
-
Inhibitors: this compound and staurosporine, dissolved in DMSO to create stock solutions.
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[10]
-
ATP: Adenosine triphosphate solution.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (or similar).
-
Plates: 384-well, low-volume, white assay plates.
-
Instrumentation: A microplate reader capable of measuring luminescence.
II. Procedure:
-
Compound Preparation:
-
Perform a serial dilution of this compound and staurosporine in DMSO.
-
Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or a vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Add 2 µL of the diluted Trk enzyme solution to each well.
-
Incubate the plate at room temperature for approximately 15-20 minutes to allow the inhibitors to bind to the kinases.
-
-
Reaction Initiation:
-
Prepare a mixture of the substrate and ATP in the kinase assay buffer. The final ATP concentration should ideally be close to the Km value for each specific Trk kinase to ensure accurate IC50 determination.[9]
-
Add 2 µL of the ATP/substrate mixture to each well to initiate the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C (or room temperature) for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP produced.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (sigmoidal dose-response).
-
Conclusion
Both this compound (as represented by K-252a) and staurosporine are highly potent inhibitors of Trk family kinases, demonstrating activity in the low nanomolar range. However, their utility in research and therapeutic development is dictated by their selectivity profiles.
-
K-252a/d shows potent inhibition of the Trk receptor family and is often used as a tool compound to study neurotrophin signaling.[11][12] While it exhibits some cross-reactivity with other kinases like PKC, it is generally considered more selective for Trks than staurosporine.
-
Staurosporine is a broad-spectrum inhibitor, targeting a vast number of kinases with high potency.[8] This lack of specificity makes it an excellent positive control in pan-kinase screening assays but a poor candidate for targeted therapeutic applications due to the high potential for off-target effects.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trkB tyrosine protein kinase is a receptor for brain-derived neurotrophic factor and neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cell cycle-independent death of prostate adenocarcinoma is induced by the trk tyrosine kinase inhibitor CEP-751 (KT6587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CEP-751 inhibits TRK receptor tyrosine kinase activity in vitro exhibits anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. The Trk tyrosine kinase inhibitor K252a regulates growth of lung adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to K-252d and Other Trk Inhibitors: An Objective Evaluation of Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of K-252d with other notable Tropomyosin receptor kinase (Trk) inhibitors, including its analog K-252a, the broad-spectrum inhibitor staurosporine (B1682477), and the highly selective, clinically approved drugs larotrectinib (B560067) and entrectinib (B1684687). This analysis is based on publicly available experimental data to offer an objective validation of this compound as a selective Trk inhibitor.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases pivotal in the development and function of the nervous system. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a diverse range of adult and pediatric solid tumors. This has spurred the development of targeted therapies that specifically inhibit these kinases. The validation of a compound's selectivity is a critical step in its development as a research tool or therapeutic agent.
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its counterparts against the Trk kinase family and a broader panel of kinases is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency, with lower values indicating higher potency.
Trk Family Inhibition
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| K-252a | 3[1] | Inhibits gp145trkB[1] | Inhibits gp145trkC[1] |
| Staurosporine | Data not available | Data not available | Data not available |
| Larotrectinib | 6.5[2] | 8.1[2] | 10.6[2] |
| Entrectinib | 1[3][4] | 3[3][4] | 5[3][4] |
Note: While specific IC50 values for K-252a against TrkB and TrkC were not found, it has been shown to inhibit their activity. Similarly, while staurosporine is a potent pan-kinase inhibitor, specific IC50 values against individual Trk isoforms are not consistently reported in the reviewed literature.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. The following table presents the inhibitory activity of the compared compounds against a selection of other kinases. High IC50 values against non-Trk kinases indicate greater selectivity for the Trk family.
| Inhibitor | Representative Off-Target Kinases | IC50 (nM) |
| This compound | Data not available | Data not available |
| K-252a | PKC, PKA, CaMKII, Phosphorylase kinase | 470, 140, 270, 1.7 |
| Staurosporine | PKCα, PKCγ, PKCη, PKA, PKG, MLCK, CaMKII, v-Src | 2, 5, 4, 15, 18, 21, 20, 6 |
| Larotrectinib | >100-fold more selective for TRK over other kinases[2] | >1000 (for most off-targets)[5] |
| Entrectinib | ROS1, ALK | 7, 12[3][4] |
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled for non-radiometric assays
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence/fluorescence plate reader
-
Stop solution (e.g., phosphoric acid for radiometric assays, or EDTA for non-radiometric assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup:
-
Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the kinase substrate to each well.
-
Add the recombinant Trk enzyme to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP to each well. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding the appropriate stop solution.
-
Detection of Kinase Activity:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™, HTRF®): Follow the manufacturer's protocol to measure the amount of ADP produced (luminescence) or the phosphorylation of a substrate (fluorescence resonance energy transfer).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of Trk inhibition and the experimental processes involved, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Trk signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for a kinase inhibition assay.
Conclusion
This comparative guide provides a framework for evaluating this compound as a selective Trk inhibitor. While this compound is a known Trk inhibitor, a comprehensive, publicly available dataset of its inhibitory activity against the individual Trk isoforms and a broad panel of kinases is currently lacking. In contrast, modern Trk inhibitors like larotrectinib and entrectinib have well-documented high potency and selectivity for the Trk family, which has translated into successful clinical applications. Staurosporine and its analog K-252a, while potent Trk inhibitors, exhibit broader kinase inhibition profiles, making them useful as tool compounds but less ideal for targeted therapeutic development. Further quantitative experimental data is required to definitively position this compound within this landscape and validate its potential as a truly selective Trk inhibitor.
References
A Comparative Guide to K-252 Analogs in Neuroprotection: Elucidating the Efficacy of K-252b and the Enigma of K-252d
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective efficacy of K-252b. Despite extensive investigation, publicly available experimental data on the neuroprotective properties of K-252d is notably absent, precluding a direct comparison. Therefore, this guide will focus on the well-documented effects of K-252b and its structurally related analog, K-252a, to offer valuable insights into the neuroprotective potential of this class of compounds.
Executive Summary
The K-252 family of alkaloids, derived from microbial sources, has garnered significant interest for their potent and varied effects on protein kinases, particularly those involved in neuronal signaling. K-252b exhibits a unique, concentration-dependent dual role in modulating neurotrophin pathways. At low nanomolar concentrations, it selectively potentiates the neurotrophic effects of neurotrophin-3 (NT-3), while at higher micromolar concentrations, it functions as a broad-spectrum inhibitor of neurotrophin signaling. In contrast, K-252a has demonstrated clear neuroprotective effects through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. A thorough review of scientific literature reveals a significant lack of data regarding the neuroprotective efficacy of this compound, making a direct comparison with K-252b unfeasible at this time. This guide synthesizes the available experimental data for K-252b and K-252a to serve as a valuable resource for researchers exploring the therapeutic potential of K-252 analogs.
Data Presentation: K-252a and K-252b in Neuroprotection Assays
The following table summarizes the key findings from in vitro and in vivo studies on the neuroprotective and related activities of K-252a and K-252b.
| Compound | Assay Type | Model System | Concentration/Dose | Key Findings |
| K-252b | Neuronal Survival Assay | Central Cholinergic Neurons, Peripheral Sensory Neurons, PC12 Cells | 0.1-100 nM | Selectively enhanced the trophic action of neurotrophin-3 (NT-3).[1] |
| Trk Tyrosine Phosphorylation Assay | PC12 Cells | 0.1-100 nM | Potentiated NT-3-induced tyrosine phosphorylation of Trk receptors.[1] | |
| Neurotrophin Inhibition Assay | Central Cholinergic and Dopaminergic Neurons, Peripheral Sensory Neurons, PC12 Cells | >2 µM | Prevented trophic actions of brain-derived neurotrophic factor (BDNF) and NT-3.[1] | |
| K-252a | Neuroprotection Assay (Ischemic Injury) | Rat Hippocampal CA1 Region (in vivo) | Pre-treatment | Significantly increased the number of surviving pyramidal cells after ischemia.[2] |
| JNK Pathway Inhibition Assay | Rat Hippocampal CA1 Region (in vivo) | Pre-treatment | Inhibited ischemia-induced activation of the MLK3/MKK7/JNK3 signaling cascade.[2] | |
| Apoptosis Inhibition Assay | Rat Hippocampal CA1 Region (in vivo) | Pre-treatment | Inhibited the activation of c-Jun and caspase-3.[2] |
Signaling Pathways
The neuroprotective and neuromodulatory effects of K-252a and K-252b are mediated through their interaction with specific intracellular signaling cascades.
K-252a: Inhibition of the JNK Pathway in Ischemic Injury
K-252a has been shown to exert its neuroprotective effects in models of cerebral ischemia by directly inhibiting the Mixed Lineage Kinase 3 (MLK3) - Mitogen-activated Protein Kinase Kinase 7 (MKK7) - c-Jun N-terminal Kinase 3 (JNK3) signaling pathway. This inhibition prevents the downstream activation of apoptotic effectors like c-Jun and caspase-3, ultimately leading to increased neuronal survival.
Caption: K-252a-mediated neuroprotection via JNK pathway inhibition.
K-252b: Dual-Action Modulation of Neurotrophin Signaling
K-252b exhibits a fascinating concentration-dependent effect on neurotrophin signaling. At low nanomolar concentrations, it selectively potentiates the action of NT-3 on TrkA receptors, leading to enhanced downstream survival signals. Conversely, at higher micromolar concentrations, it acts as a general inhibitor of Trk receptor tyrosine kinases, blocking the signaling of neurotrophins like NGF and BDNF.
Caption: Concentration-dependent effects of K-252b on neurotrophin signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the neuroprotective effects of compounds like the K-252 analogs.
Neuronal Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., K-252b or K-252a) for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., glutamate, 6-hydroxydopamine, or amyloid-beta peptide) to the wells, including a vehicle control group. Incubate for a period relevant to the chosen model of neurotoxicity (e.g., 24 hours).
-
MTT Incubation: Remove the culture medium and add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Caption: Workflow for the MTT cell viability assay.
Western Blot for JNK Pathway Activation
This technique is used to detect and quantify the phosphorylation state of key proteins in the JNK signaling cascade.
-
Cell Culture and Treatment: Culture neuronal cells to 70-80% confluency. Pre-treat with the inhibitor (e.g., K-252a) for 1-2 hours, followed by stimulation with a JNK activator (e.g., anisomycin (B549157) or induction of ischemia).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane with primary antibodies against phosphorylated and total forms of JNK, c-Jun, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
While K-252b presents a complex but intriguing profile with its dual modulatory effects on neurotrophin signaling, and K-252a shows clear neuroprotective potential through JNK inhibition, the neuroprotective efficacy of this compound remains an open question due to a lack of available scientific data. The information compiled in this guide on K-252b and K-252a provides a solid foundation for researchers interested in the K-252 family of compounds. Further investigation into the structure-activity relationships within this family, particularly focusing on the yet-uncharacterized this compound, is warranted to fully explore their therapeutic potential in the context of neurodegenerative diseases. Researchers are encouraged to consider the detailed protocols provided herein for their own investigations into the neuroprotective properties of novel compounds.
References
- 1. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin signaling through tropomyosin receptor kinases contributes to the survival and proliferation of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of K-252d Using Phospho-Specific Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of K-252d and alternative kinase inhibitors, focusing on the validation of their on-target effects using phospho-specific antibodies. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in your research and development endeavors.
Introduction to this compound and its Alternatives
This compound belongs to the staurosporine (B1682477) family of alkaloids, known for their broad-spectrum kinase inhibitory activity. It is a cell-permeable compound that has been widely used in neuroscience research due to its potent inhibition of various protein kinases, including the Tropomyosin receptor kinase (Trk) family. The Trk family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling is also implicated in various cancers, making Trk inhibitors a promising class of therapeutic agents.
Due to its non-selective nature, interpreting experimental results using this compound can be challenging. This guide compares this compound with more selective Trk inhibitors, providing a framework for validating on-target effects and considering alternative compounds for your research.
Comparative Analysis of Kinase Inhibitors
The following tables summarize the inhibitory activities of this compound (using the closely related and more extensively studied analog K-252a as a proxy), Lestaurtinib, Entrectinib, and Larotrectinib against key kinases.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Compound | TrkA | TrkB | TrkC | Other Notable Targets | Reference(s) |
| K-252a | ~3 nM | Yes | Yes | PKC (~25 nM), PKA, CaMKII | [1] |
| Lestaurtinib (CEP-701) | < 25 nM | Yes | Yes | FLT3 (2-3 nM), JAK2 | [2] |
| Entrectinib | 1 nM | 3 nM | 5 nM | ROS1 (7 nM), ALK (12 nM) | [3] |
| Larotrectinib | 5 nM | 6 nM | 11 nM | Highly selective for Trk kinases | [4] |
Table 2: Cellular Assays - Inhibition of Trk Phosphorylation
| Compound | Cell Line | Target | Effect | Reference(s) |
| K-252a | PC12 | Trk | Inhibits NGF-induced p140prototrk tyrosine phosphorylation | [5] |
| Lestaurtinib (CEP-701) | SY5Y-TrkB | TrkB | Substantial inhibition of BDNF-induced TrkB phosphorylation at 10-25 nM | [6] |
| Entrectinib | KM12 (colorectal carcinoma) | TPM3-TRKA fusion | Abolishes autophosphorylation | [3] |
Signaling Pathways and Experimental Workflow
Understanding the signaling cascades downstream of Trk receptors is crucial for designing experiments to validate inhibitor efficacy. Upon ligand binding, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream pathways, primarily the Ras-MAPK and PI3K-Akt pathways. These pathways play critical roles in cell survival, proliferation, and differentiation.
dot
Caption: Trk signaling pathway and points of inhibition by this compound and its alternatives.
The following diagram outlines a typical workflow for validating the on-target effects of a kinase inhibitor using phospho-specific antibodies.
dot
Caption: Experimental workflow for validating kinase inhibitor effects using Western blotting.
Experimental Protocols
Western Blotting for Phosphorylated TrkA, Akt, and ERK
This protocol provides a detailed methodology for assessing the phosphorylation status of TrkA, Akt, and ERK in response to neurotrophin stimulation and inhibitor treatment.
1. Materials and Reagents
-
Cell Line: A cell line endogenously expressing Trk receptors (e.g., PC12 cells for TrkA) or a cell line engineered to overexpress a specific Trk receptor.
-
Kinase Inhibitors: this compound, Lestaurtinib, Entrectinib, Larotrectinib (stock solutions prepared in DMSO).
-
Neurotrophin: Nerve Growth Factor (NGF) for TrkA stimulation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-phospho-TrkA (e.g., targeting Tyr490 or Tyr674/675)
-
Rabbit anti-phospho-Akt (e.g., targeting Ser473)
-
Rabbit anti-phospho-ERK1/2 (e.g., targeting Thr202/Tyr204)
-
Mouse anti-total TrkA
-
Mouse anti-total Akt
-
Mouse anti-total ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Other Reagents: SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% BSA in TBST), wash buffer (TBST), chemiluminescent substrate, protein assay reagent (e.g., BCA).
2. Cell Culture and Treatment
-
Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity.
-
Pre-treat the cells with varying concentrations of this compound or alternative inhibitors for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF) for 10-15 minutes to induce Trk phosphorylation. Include a non-stimulated control group.
3. Protein Extraction and Quantification
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.[7][8][9]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the target proteins and a loading control like β-actin.[10]
5. Data Analysis
-
Use densitometry software to quantify the band intensities of the phosphorylated and total proteins.
-
Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band for each sample.
-
Compare the normalized phosphorylation levels across different treatment conditions to determine the inhibitory effect of this compound and its alternatives.
Conclusion
Validating the on-target effects of kinase inhibitors is essential for accurate interpretation of experimental data and for the development of targeted therapeutics. This guide provides a comparative framework for evaluating this compound and more selective Trk inhibitors. By employing phospho-specific antibodies in well-controlled experiments, researchers can effectively dissect the molecular mechanisms of these compounds and make informed decisions in their drug discovery and development programs. The use of highly selective inhibitors like Larotrectinib and Entrectinib is recommended for studies where targeting the Trk pathway specifically is desired.[11][12]
References
- 1. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of K-252d: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like K-252d are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Understanding this compound: Properties and Hazards
While a specific Safety Data Sheet (SDS) for this compound was not found, information on the closely related compound K-252a, a potent protein kinase inhibitor isolated from Nocardiopsis sp, offers valuable insight.[1] It is crucial to treat this compound with a similar level of caution, assuming it possesses comparable biological activity and potential hazards.
Key Characteristics of Related Compound K-252a:
| Property | Value | Source |
| Molecular Formula | C27H21N3O5 | [2] |
| Molecular Weight | 467.47 g/mol | [2] |
| Appearance | Beige powder | [3] |
| Melting Point | 239 °C (462 °F) | [3] |
| Biological Activity | Potent inhibitor of protein kinase C | [1] |
Given its potent biological effects, this compound waste must be managed as hazardous chemical waste.
Step-by-Step Disposal Protocol for this compound
The following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals. Always consult your institution's specific safety protocols and the supplier's Safety Data Sheet (SDS) for this compound before proceeding.
Personal Protective Equipment (PPE):
Before handling this compound, ensure you are wearing appropriate PPE to minimize exposure.[4][5][6] This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect from spills.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling the powder form to avoid inhalation.[4]
Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., solutions, rinsates) in a separate, leak-proof, and clearly labeled hazardous waste container.[7]
-
Do not mix with other incompatible waste streams.
-
Labeling of Waste Containers:
Properly label all waste containers with the following information:[7][8]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
Decontamination of Empty Containers:
Empty containers that once held this compound must be decontaminated before disposal.[7][8][9]
-
Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve this compound.
-
Collect Rinsate: Collect all rinsate as hazardous liquid waste in the designated container.[7][8]
-
Deface Label: After decontamination, completely deface or remove the original product label.[8][9]
-
Disposal: The cleaned container can then be disposed of as regular laboratory glassware or plastic waste, in accordance with your institution's guidelines.
Storage of Hazardous Waste:
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[7] Ensure the storage area is well-ventilated and that incompatible wastes are segregated. Containers must be kept closed except when adding waste.[7]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7] Do not attempt to dispose of hazardous chemical waste down the drain or in the regular trash.[7] Disposal must be handled by a licensed waste contractor.[5]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always prioritize safety and adhere to all applicable regulations.
References
- 1. K252a | C27H21N3O5 | CID 3035817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. K-252A CAS#: 97161-97-2 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemical.kao.com [chemical.kao.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
